molecular formula C20H27N3O5 B2379240 tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034414-41-8

tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2379240
CAS No.: 2034414-41-8
M. Wt: 389.452
InChI Key: CZNIDULIIKAUNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Characterization

The synthesis of related compounds often involves multi-step reactions that yield significant intermediates for further pharmaceutical development. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates a methodology involving intramolecular lactonization reactions, characterized by NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014). This process highlights the intricate steps required to synthesize complex organic compounds, which could be applicable to the synthesis of tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate.

Applications in Drug Development

Related chemical entities serve as key intermediates in the development of small molecule anticancer drugs, showcasing the potential therapeutic applications of such compounds. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate illustrates a high yield synthetic method for an important intermediate in anticancer drug development (Zhang et al., 2018). This underscores the significance of similar compounds in the design and synthesis of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-9-4-5-15(13-23)17(24)21-8-11-22-10-6-14-7-12-27-16(14)18(22)25/h6-7,10,12,15H,4-5,8-9,11,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIDULIIKAUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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